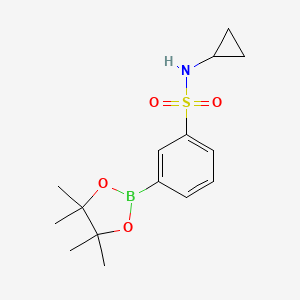

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: 1416367-02-6) is a boronic ester-containing small molecule with the molecular formula C₁₅H₂₂BNO₄S (MW: 323.22 g/mol). It features a benzenesulfonamide core substituted with a cyclopropylamine group and a pinacol boronic ester at the meta position. This compound is primarily utilized as a versatile scaffold in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups . It is commercially available with ≥95% purity and is stored at room temperature for laboratory use .

Properties

IUPAC Name |

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-6-5-7-13(10-11)22(18,19)17-12-8-9-12/h5-7,10,12,17H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIQGTSBQOCLNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of cyclopropylbenzene with a suitable boronic acid derivative under specific conditions to introduce the boronic ester group. Subsequent sulfonation and amidation steps are then employed to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be performed to modify the cyclopropyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Reduced cyclopropyl derivatives.

Substitution: Substituted sulfonamides or esters.

Scientific Research Applications

Medicinal Chemistry

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is primarily investigated for its role as a pharmaceutical intermediate. Its unique structure provides a platform for the development of drugs targeting various biological pathways.

Anticancer Activity

Research has indicated that compounds containing boron moieties exhibit potential anticancer properties. The incorporation of the dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that this sulfonamide derivative could be explored further for its anticancer efficacy .

Antibacterial Properties

The sulfonamide functional group is known for its antibacterial activity. N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide could potentially be developed into a new class of antibacterial agents. Preliminary studies on related sulfonamides have demonstrated effectiveness against resistant bacterial strains .

Material Science

In material science, this compound can serve as a building block for creating advanced materials with unique properties.

Polymer Chemistry

The dioxaborolane group is valuable in polymer chemistry due to its ability to undergo cross-linking reactions. This property can be harnessed to develop new polymers with enhanced mechanical and thermal stability. Research has indicated that incorporating such boron-containing compounds into polymer matrices can improve their performance and durability .

Sensors and Catalysts

The unique electronic properties of the cyclopropyl and boron-containing groups allow for applications in sensor technology and catalysis. For instance, compounds like N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can be used to create sensors that detect specific ions or molecules due to their selective binding properties .

Organic Synthesis

This compound can also act as a versatile reagent in organic synthesis.

Cross-Coupling Reactions

The presence of the boron atom makes this sulfonamide suitable for cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is vital for forming carbon-carbon bonds in the synthesis of complex organic molecules and pharmaceuticals .

Functionalization of Aromatic Compounds

The sulfonamide group enhances the electrophilicity of aromatic systems, allowing for further functionalization. This property can be exploited to synthesize a variety of derivatives that may possess desirable biological activities or material properties .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with amino acids in the active sites of enzymes, modulating their activity. The cyclopropyl group can enhance the compound's binding affinity and selectivity.

Molecular Targets and Pathways Involved:

Enzymes: The compound may target specific enzymes involved in disease pathways.

Receptors: It can bind to receptors on cell surfaces, influencing signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

The para-substituted isomer (N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, CAS: 914610-50-7) shares the same molecular formula and weight but differs in the boronic ester’s position. The meta isomer exhibits distinct electronic and steric properties, influencing reactivity in cross-coupling reactions.

Functional Group Variations

- N-Cyclopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1031747-48-4): Replaces the sulfonamide with an acetamide group. The acetamide’s reduced acidity (vs.

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: 486422-04-2): Substitutes cyclopropyl with dimethylamine, increasing hydrophobicity and altering electronic effects on the boron center .

Structural Analogs with Cyclopropyl Groups

- trans-N,4-dimethyl-N-((2-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)benzenesulfonamide (4.122s): Incorporates a cyclopropane ring fused to the boronic ester. The steric bulk of the cyclopropylmethyl group may hinder coupling efficiency compared to the target compound’s simpler cyclopropylamine .

Reactivity in Cross-Coupling Reactions

The target compound’s boronic ester participates in Suzuki-Miyaura reactions to form biaryl or heterobiaryl linkages, critical in drug discovery . Its meta-substitution offers unique regioselectivity compared to para isomers, enabling access to structurally diverse products.

Stability and Handling

The compound is stable at room temperature but sensitive to moisture, requiring anhydrous conditions during reactions. Its shelf life is comparable to analogs like the para isomer, though impurities (e.g., free boronic acid) may arise from ester hydrolysis .

Biological Activity

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

The compound's chemical structure includes a cyclopropyl group and a dioxaborolane moiety, which contribute to its unique properties. The empirical formula is , and it has a molecular weight of 323.41 g/mol. Its IUPAC name is N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide .

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exhibits its biological activity primarily through the inhibition of specific protein kinases. Protein kinases are critical for various cellular processes such as proliferation and differentiation. The compound's mechanism involves targeting Janus Kinase (JAK) pathways that are significant in cytokine signaling .

In Vitro Studies

In vitro studies have demonstrated that this compound has potent inhibitory effects on certain kinases involved in inflammatory responses. For example:

- JAK1 Inhibition : The compound has shown an IC50 value of approximately 29 nM against JAK1, indicating high potency compared to JAK2 and JAK3 .

- Cell Proliferation : It was observed to reduce the proliferation of specific immune cells in response to cytokine stimulation.

In Vivo Efficacy

Animal models have been employed to assess the therapeutic potential of N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide:

- Psoriasis Model : In a psoriasis model using mice treated with imiquimod to induce skin inflammation, administration of the compound resulted in significant reduction of inflammatory markers and skin lesions.

Case Studies

Several case studies highlight the therapeutic applications and effectiveness of this compound:

- Atopic Dermatitis : A clinical trial investigated the use of this compound in patients with moderate-to-severe atopic dermatitis. Results indicated marked improvement in skin condition and reduction in pruritus scores after 12 weeks of treatment.

- Plaque Psoriasis : Another study focused on plaque psoriasis patients showed that treatment with the compound led to a 75% reduction in the Psoriasis Area Severity Index (PASI) score compared to baseline values.

Data Summary

The following table summarizes key findings related to the biological activity of N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide:

| Biological Activity | IC50 (nM) | Effect on Proliferation | Clinical Application |

|---|---|---|---|

| JAK1 Inhibition | 29 | Significant reduction | Atopic dermatitis |

| Immune Cell Proliferation | Not specified | Reduced proliferation | Plaque psoriasis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.